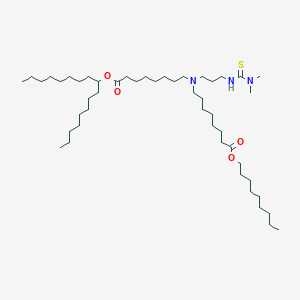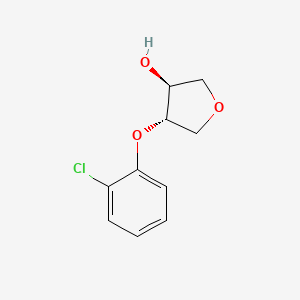
Rel-(3S,4S)-4-(2-chlorophenoxy)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3S,4S)-4-(2-chlorophenoxy)tetrahydrofuran-3-ol is a chemical compound characterized by its tetrahydrofuran ring structure substituted with a chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(2-chlorophenoxy)tetrahydrofuran-3-ol typically involves the reaction of a suitable tetrahydrofuran derivative with a chlorophenol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3S,4S)-4-(2-chlorophenoxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(3S,4S)-4-(2-chlorophenoxy)tetrahydrofuran-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-(3S,4S)-4-(2-chlorophenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Rel-(3S,4S)-4-(2-chlorophenoxy)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.
Chlorophenoxy compounds: Molecules containing the chlorophenoxy group but with different core structures.
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11ClO3 |
|---|---|
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
(3S,4S)-4-(2-chlorophenoxy)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClO3/c11-7-3-1-2-4-9(7)14-10-6-13-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1 |
InChI-Schlüssel |
LKRYRFBTXSTQRV-WPRPVWTQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CO1)OC2=CC=CC=C2Cl)O |
Kanonische SMILES |
C1C(C(CO1)OC2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
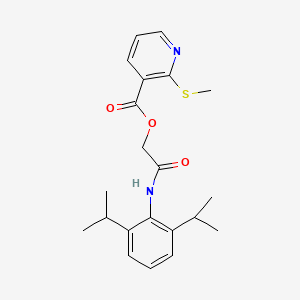
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)
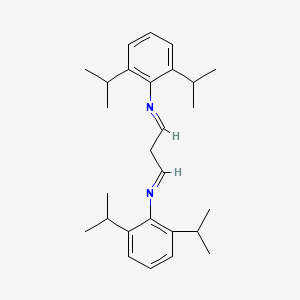
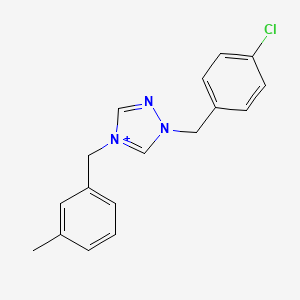
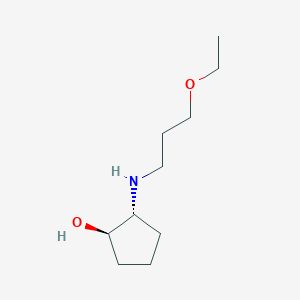

![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)

![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
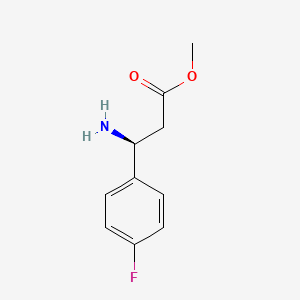
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)
